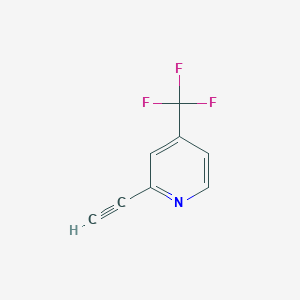

2-Ethynyl-4-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

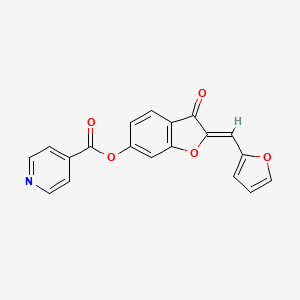

“2-Ethynyl-4-(trifluoromethyl)pyridine” is a pyridine derivative with a molecular formula of C8H4F3N . It has a molecular weight of 171.12 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-Ethynyl-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “2-Ethynyl-4-(trifluoromethyl)pyridine” includes a pyridine ring, a trifluoromethyl group, and an ethynyl group . The presence of these groups contributes to the unique physicochemical properties of the compound .

Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “2-Ethynyl-4-(trifluoromethyl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the synthesis of other organic compounds .

Physical And Chemical Properties Analysis

“2-Ethynyl-4-(trifluoromethyl)pyridine” is a liquid at room temperature . The compound’s unique physical and chemical properties are attributed to the presence of a fluorine atom and a pyridine in its structure .

Scientific Research Applications

Agrochemical Industry

2-Ethynyl-4-(trifluoromethyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are primarily used for crop protection, offering an effective defense against pests . The trifluoromethyl group in these compounds contributes to their biological activity, making them a key ingredient in the development of new pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine ring structure enhance the efficacy of these agrochemicals.

Pharmaceutical Applications

In pharmaceuticals, 2-Ethynyl-4-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of active ingredients . The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross biological membranes. This has led to the approval of several pharmaceutical products containing this moiety, with many more undergoing clinical trials.

Veterinary Medicine

The veterinary industry also benefits from the applications of 2-Ethynyl-4-(trifluoromethyl)pyridine . Compounds containing this structure have been incorporated into veterinary products, improving the health and well-being of animals . These products leverage the enhanced biological activity provided by the trifluoromethyl group to treat various animal health issues effectively.

Material Science

In material science, 2-Ethynyl-4-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with high surface areas, useful for gas storage, separation, and catalysis. The incorporation of the trifluoromethylpyridine structure into MOFs can modify their properties and improve their performance in these applications.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating the creation of complex molecules . Its reactivity allows for the introduction of the trifluoromethyl group into various substrates, which is valuable in synthesizing compounds with desired properties for research and industrial use.

Analytical Chemistry

In analytical chemistry, 2-Ethynyl-4-(trifluoromethyl)pyridine can be used to prepare derivatives that serve as standards or reagents . These standards are essential for the accurate quantification and analysis of substances in various samples, ensuring the reliability of analytical results.

Environmental Science

The environmental science field utilizes 2-Ethynyl-4-(trifluoromethyl)pyridine in the study of environmental pollutants . Its derivatives can act as tracers or probes to detect and measure the presence of harmful substances, aiding in environmental monitoring and remediation efforts.

Biochemistry

In biochemistry, the compound’s derivatives are explored for their potential interactions with biological systems . Understanding these interactions can lead to the discovery of new biochemical pathways and the development of novel therapeutic agents.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which 2-ethynyl-4-(trifluoromethyl)pyridine belongs, have interesting and unusual physical, chemical, and biological properties .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Ethynyl-4-(trifluoromethyl)pyridine may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.

Biochemical Pathways

It is known that fluoropyridines can be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given its potential use in the synthesis of various biologically active compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that the presence of fluorine in 2-Ethynyl-4-(trifluoromethyl)pyridine may enhance its stability and efficacy in various environmental conditions.

properties

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDFPAAGYXBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-4-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)

![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)